molecular formula C21H26N2O4 B5798537 [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone CAS No. 6041-17-4

[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B5798537
CAS No.: 6041-17-4
M. Wt: 370.4 g/mol
InChI Key: MLCPBWNVKPPZEQ-UHFFFAOYSA-N
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Description

[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethoxybenzyl chloride with piperazine to form the intermediate [2,3-dimethoxyphenyl)methyl]piperazine. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Uniqueness

Compared to similar compounds, [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone stands out due to its unique combination of methoxy and piperazine moieties

Properties

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-9-7-16(8-10-18)21(24)23-13-11-22(12-14-23)15-17-5-4-6-19(26-2)20(17)27-3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCPBWNVKPPZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359766
Record name [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6041-17-4
Record name [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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